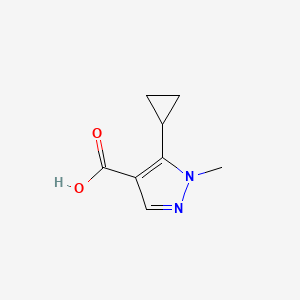
1-Methyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine
Übersicht
Beschreibung
1-Methyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine, or MTTP, is an organic compound with a wide range of applications in scientific research. It is a pyrazolamine derivative with a thiophene ring attached to the nitrogen atom. MTTP has been studied for its potential to act as a neuroprotective agent and its ability to modulate the activity of several enzymes.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its structure allows for the formation of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. The thiophene moiety, in particular, is a common feature in molecules with electronic properties, making it valuable for constructing conductive polymers .
Medicinal Chemistry
In medicinal chemistry, “1-Methyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine” is explored for its potential pharmacological properties. Pyrazole derivatives have been studied for their anticancer activities against various cancer cell lines, with some showing promising inhibitory effects on cell growth .
Agriculture
The compound’s derivatives could be used to develop new pesticides or herbicides. Its structural analogs have shown bioactivity against certain pests and plant diseases, which could lead to safer and more effective agricultural chemicals .
Material Science
In material science, thiophene derivatives are used to create novel materials with specific electronic and optical properties. They are particularly important in the field of organic electronics, where they are used to construct organic semiconductors, solar cells, and light-emitting diodes .
Environmental Science
“1-Methyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine” and its derivatives can be utilized in environmental monitoring and remediation. For instance, they can be part of sensors that detect pollutants or toxic substances in water and soil .
Biochemistry
In biochemistry, the compound can be used to study protein interactions and enzyme kinetics. Its ability to bind with various biomolecules makes it a useful probe in understanding biological pathways and mechanisms .
Pharmacology
The compound’s role in pharmacology is significant due to its potential as a lead compound for drug development. Its structural framework is conducive to modifications that can enhance its interaction with biological targets, leading to new therapeutic agents .
Anti-biofilm Agents
Lastly, derivatives of “1-Methyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine” have been investigated as inhibitors of bacterial biofilm formation. This is a critical area of research in the fight against antibiotic-resistant infections, as biofilms are known to protect bacteria from conventional treatments .
Wirkmechanismus
Target of Action
It’s worth noting that pyrazole derivatives, which include this compound, have been reported to exhibit a wide range of physiological and pharmacological activities .
Mode of Action
It’s known that the pyrazole core, which is part of this compound, provides diverse functionality and stereochemical complexity, which can interact with various biological targets .
Biochemical Pathways
It’s known that pyrazole derivatives can affect numerous biochemical pathways due to their diverse functionality .
Result of Action
Some pyrazole derivatives have been reported to exhibit anticancer activities against various cancer cell lines . This suggests that 1-Methyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine might also have potential therapeutic effects.
Eigenschaften
IUPAC Name |
2-methyl-5-thiophen-3-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c1-11-8(9)4-7(10-11)6-2-3-12-5-6/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIZGHJLZPBECV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CSC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2-(1H-pyrazol-1-yl)phenyl]prop-2-enoic acid](/img/structure/B1517260.png)

![2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid](/img/structure/B1517265.png)









